Structural Dynamics and Synthetic Utility of 1-Phenyl-1H-imidazole-2-carboxylic Acid
Structural Dynamics and Synthetic Utility of 1-Phenyl-1H-imidazole-2-carboxylic Acid
Executive Summary
1-Phenyl-1H-imidazole-2-carboxylic acid (CAS: 516492-57-2) represents a specialized scaffold in heterocyclic chemistry, distinct from its more common 4- and 5-carboxylic acid isomers. Its utility lies in its role as a zwitterionic pharmacophore and a precursor for transition metal ligands. This guide dissects the compound’s non-planar structural conformation, its sensitive reactivity profile (specifically thermal decarboxylation), and the rigorous synthetic protocols required to isolate it.
Structural Architectonics
The physicochemical behavior of 1-phenyl-1H-imidazole-2-carboxylic acid is dominated by the steric interaction between the ortho-hydrogens of the N1-phenyl ring and the C2-carboxylate group. Unlike 1H-imidazole-2-carboxylic acid, which is planar, the N1-phenyl substitution forces a twisted conformation to relieve steric strain.
Conformation and Sterics
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Twist Angle: Crystallographic data of analogous N-aryl imidazoles suggests a twist angle (
) between the phenyl and imidazole planes of approximately 30–45° . This deconjugates the phenyl ring from the imidazole -system, affecting the pKa of the imidazole nitrogen. -
Intramolecular Interactions: The C2-carboxyl group is flanked by the N1-phenyl and the N3-lone pair. In its neutral form, the proton likely resides on the N3 (zwitterionic character), creating a strong electrostatic field.
Electronic Distribution (DOT Visualization)
The following diagram illustrates the connectivity and the steric clash driving the non-planar geometry.
Figure 1: Structural connectivity highlighting the steric repulsion between the N1-phenyl ring and the C2-carboxyl moiety, forcing a twisted conformation.
Physicochemical Profile
The compound exists primarily as a zwitterion in neutral aqueous media. The acidity of the carboxylic acid is enhanced by the electron-withdrawing nature of the cationic imidazole ring (in its protonated form).
| Property | Value (Estimated/Experimental) | Mechanistic Insight |
| Molecular Formula | C₁₀H₈N₂O₂ | MW: 188.18 g/mol |
| pKa₁ (Carboxyl) | ~1.8 – 2.2 | Inductive effect of the adjacent N atoms lowers pKa compared to benzoic acid. |
| pKa₂ (Imidazolium) | ~5.5 – 6.0 | The N-phenyl group is electron-withdrawing, lowering basicity vs. N-methyl imidazole (pKa ~7.0). |
| LogP | ~1.5 | Moderate lipophilicity; phenyl ring balances the polar zwitterion. |
| Solubility | DMSO, MeOH, Dilute Acid/Base | Poor solubility in non-polar solvents (Hexane/Et₂O) due to zwitterionic lattice energy. |
Synthetic Methodologies
Direct carboxylation of the imidazole ring is the most authoritative synthetic route. The C2-proton of 1-phenylimidazole is the most acidic ring proton (pKa ~32 in DMSO), allowing for selective deprotonation using organolithium reagents.
Protocol: Lithiation-Carboxylation
Reaction: 1-Phenylimidazole + n-BuLi
Reagents & Equipment[1][2][3]
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Substrate: 1-Phenylimidazole (1.0 eq)
-
Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)
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Electrophile: Dry CO₂ gas (excess) or Dry Ice
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Solvent: Anhydrous THF (freshly distilled or from SPS)
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Conditions: -78°C under Argon/Nitrogen atmosphere.
Step-by-Step Procedure
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Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add 1-phenylimidazole (1.44 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (acetone/dry ice bath).
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Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. The solution typically turns yellow/orange. Stir at -78°C for 45–60 minutes to ensure complete formation of the C2-lithio species.
-
Carboxylation:
-
Method A (Gas): Bubble dried CO₂ gas through the solution for 30 minutes while maintaining -78°C.
-
Method B (Solid): Cannulate the lithiated mixture onto an excess of crushed dry ice (washed with dry THF).
-
-
Quench & Workup: Allow the mixture to warm to room temperature. Quench with water (5 mL). Adjust pH to ~3–4 with 1M HCl to precipitate the zwitterionic acid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Methanol.
Synthetic Workflow Diagram
Figure 2: Step-wise lithiation-carboxylation pathway for the synthesis of the target compound.
Reactivity & Stability: The Decarboxylation Risk
A critical technical nuance for researchers is the thermal instability of imidazole-2-carboxylic acids. Unlike their benzoic acid counterparts, these compounds are prone to thermal decarboxylation upon heating, often regenerating the parent imidazole.
Mechanism of Decarboxylation
The reaction proceeds via a zwitterionic intermediate. The proton on the imidazolium nitrogen facilitates the loss of CO₂ by stabilizing the developing ylide-like character at C2.
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Trigger: Heating >150°C or refluxing in high-boiling solvents (e.g., DMSO, DMF) without base.
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Prevention: Perform esterifications or amide couplings at moderate temperatures (0–40°C) using coupling agents (HATU/EDC) rather than forming the acid chloride via thionyl chloride reflux.
Figure 3: Thermal decarboxylation pathway. Avoid high heat during processing.
Medicinal Chemistry Applications
1-Phenyl-1H-imidazole-2-carboxylic acid serves as a specialized bioisostere and ligand scaffold.
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Metallo-β-Lactamase (MBL) Inhibitors: Derivatives of imidazole-2-carboxylic acid have been identified as potent inhibitors of VIM-type metallo-β-lactamases.[4] The carboxylate coordinates to the Zinc(II) ions in the enzyme active site, while the N1-phenyl group provides hydrophobic interactions with the L1 loop of the enzyme [1].
-
Transition Metal Ligands: The N,O-chelating ability (N3 nitrogen and C2 carboxylate) makes this structure a bidentate ligand for Ruthenium and Iridium complexes, utilized in C-H activation catalysis and photoredox chemistry.
-
Peptide Mimetics: The rigid angle between the N1 and C2 substituents allows this scaffold to act as a turn-mimetic in peptidomimetic drug design, freezing the conformation of the peptide backbone.
References
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Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 2022.[4]
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The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society. Describes the fundamental lithiation chemistry at the C2 position.
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Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. PMC. Provides structural analogies for the twist angle in N-aryl imidazoles.
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Decarboxylation of Carboxylic Acids. Organic Chemistry Portal. General mechanisms relevant to heterocyclic acids.
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1-Phenyl-1H-imidazole-2-carboxylic acid Product Data. Sigma-Aldrich/Merck. Commercial availability and CAS verification.
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 3. 2-Phenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
